

# Application Notes and Protocols for ML375 in Striatal Microinjection Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ml375*

Cat. No.: *B1193237*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ML375** is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is uniquely expressed on dopamine neurons originating in the substantia nigra pars compacta and the ventral tegmental area, which project extensively to the striatum.[3] This localization makes the M5 receptor a key target for modulating dopamine signaling.

Intriguingly, the activation of M5 receptors has location-dependent opposing effects on dopamine neurotransmission. Somatodendritic M5 activation in the midbrain increases the firing rate of dopamine neurons, while M5 activation at the axon terminals within the striatum leads to an inhibition of dopamine release. This dual role presents a unique opportunity to dissect the specific contributions of striatal M5 receptors to behavior and pathophysiology through localized pharmacological manipulation.

These application notes provide a comprehensive guide for the use of **ML375** in striatal microinjection studies to investigate the functional role of striatal M5 receptors in modulating dopamine-dependent behaviors. The protocols detailed below cover drug preparation, stereotaxic surgery for microinjection into the rodent striatum, and subsequent behavioral and neurochemical analyses.

## Mechanism of Action of ML375 in the Striatum

**ML375** acts as a negative allosteric modulator at the M5 receptor, meaning it binds to a site on the receptor distinct from the acetylcholine binding site and reduces the receptor's response to the endogenous agonist, acetylcholine. In the striatum, cholinergic interneurons provide a tonic level of acetylcholine. This acetylcholine can act on M5 receptors located on the presynaptic terminals of dopamine neurons. Activation of these Gq-coupled M5 receptors is known to inhibit dopamine release.

By administering **ML375** directly into the striatum, researchers can selectively block this tonic inhibitory effect of acetylcholine on dopamine terminals. This is hypothesized to lead to a disinhibition of dopamine release, or at a minimum, prevent further M5-mediated suppression of dopamine release. This localized action allows for the specific investigation of the consequences of modulating presynaptic dopamine release in the striatum, independent of changes in the firing rate of dopamine neurons in the midbrain.

## Data Presentation

The following tables present illustrative quantitative data based on the expected outcomes of unilateral and bilateral striatal microinjections of **ML375**. This data is intended to serve as a template for experimental design and data representation.

Table 1: Effects of Bilateral **ML375** Microinjection into the Dorsal Striatum on Locomotor Activity in an Open Field Test

| Treatment Group | Dose ( $\mu$ g/side) | Total Distance Traveled (m) | Time in Center Zone (s) | Rearing Frequency   |
|-----------------|----------------------|-----------------------------|-------------------------|---------------------|
| Vehicle         | 0                    | $35.2 \pm 3.1$              | $25.8 \pm 2.5$          | $42.1 \pm 4.3$      |
| ML375           | 1.0                  | $48.9 \pm 4.5$              | $38.2 \pm 3.1$          | $55.6 \pm 5.1^*$    |
| ML375           | 3.0                  | $56.3 \pm 5.2$              | $45.1 \pm 3.8$          | $63.8 \pm 5.9^{**}$ |

\* $p < 0.05$ , \*\* $p < 0.01$  compared to Vehicle. Data are presented as mean  $\pm$  SEM. This hypothetical data illustrates a dose-dependent increase in locomotor and exploratory behavior, consistent with a potential disinhibition of striatal dopamine release.

Table 2: Effects of Unilateral **ML375** Microinjection into the Dorsal Striatum on Apomorphine-Induced Rotational Behavior

| Treatment Group | Dose (μg) | Net Contralateral Rotations (turns/90 min) |
|-----------------|-----------|--------------------------------------------|
| Vehicle         | 0         | 250.4 ± 22.1                               |
| ML375           | 1.0       | 185.7 ± 19.8*                              |
| ML375           | 3.0       | 142.3 ± 15.5**                             |

\*p < 0.05, \*\*p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. This hypothetical data suggests that by blocking the inhibitory M5 receptors on dopamine terminals, **ML375** potentiates the effects of the dopamine agonist apomorphine, leading to a reduction in net contralateral rotations in a unilateral lesion model.

## Experimental Protocols

### Protocol 1: Preparation of **ML375** for Intracerebral Microinjection

Materials:

- **ML375** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile 0.9% Saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

**Procedure:**

- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of **ML375** in 100% DMSO. This may require warming and sonication to fully dissolve.
- Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
- Final Solution Preparation (Example for 1 µg/µL):
  - To prepare 100 µL of a 1 µg/µL **ML375** solution, add 10 µL of the 10 mg/mL **ML375** stock solution to a sterile microcentrifuge tube.
  - Add 40 µL of PEG300 and vortex thoroughly.
  - Add 5 µL of Tween-80 and vortex thoroughly.
  - Add 45 µL of sterile saline and vortex thoroughly until a clear solution is formed.
  - Prepare the vehicle control solution using the same procedure but substituting 10 µL of 100% DMSO for the **ML375** stock solution.
- Storage: It is recommended to prepare fresh solutions on the day of the experiment.

## Protocol 2: Stereotaxic Microinjection into the Striatum

**Materials:**

- Stereotaxic frame
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Hamilton syringe (10 µL) with a 33-gauge injection needle
- Microinfusion pump
- Surgical drill
- Suturing material or wound clips

- Betadine and 70% ethanol
- Animal heating pad

**Procedure:**

- Anesthesia and Animal Preparation: Anesthetize the rodent and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave the scalp and sterilize the surgical area with betadine and ethanol.
- Surgical Incision and Craniotomy: Make a midline incision in the scalp to expose the skull. Identify bregma.
- Stereotaxic Coordinates:
  - Rat (from Bregma): Anteroposterior (AP): +1.0 mm; Mediolateral (ML):  $\pm 2.5$  mm; Dorsoventral (DV): -4.5 mm
  - Mouse (from Bregma): Anteroposterior (AP): +0.5 mm; Mediolateral (ML):  $\pm 2.0$  mm; Dorsoventral (DV): -3.0 mm
- Drilling: Drill a small burr hole through the skull at the target coordinates.
- Microinjection: Slowly lower the injection needle to the DV coordinate. Infuse 0.5-1.0  $\mu$ L of the **ML375** or vehicle solution per side at a rate of 0.1  $\mu$ L/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
- Post-operative Care: Slowly retract the needle, suture the incision, and place the animal on a heating pad until it recovers from anesthesia. Administer post-operative analgesics as per institutional guidelines.

## Protocol 3: Behavioral Testing

### A. Open Field Test (for bilateral injections):

- Habituation: Allow animals to habituate to the testing room for at least 1 hour before the test.

- Procedure: Gently place the animal in the center of a square open field arena (e.g., 40x40x40 cm). Allow the animal to explore freely for 10-20 minutes.
- Data Acquisition: Record the session using a video tracking system.
- Analysis: Analyze the video recordings for total distance traveled, time spent in the center versus peripheral zones, and vertical rearing frequency.

#### B. Rotational Behavior Test (for unilateral injections):

- Habituation: Place the animals in circular testing bowls and allow them to habituate for at least 30 minutes.
- Drug Administration: Administer a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.).
- Data Acquisition: Immediately after agonist administration, record the number of full 360° turns in both the contralateral and ipsilateral directions for 90 minutes.
- Analysis: Calculate the net contralateral rotations (contralateral turns - ipsilateral turns).

## Visualizations



[Click to download full resolution via product page](#)

Caption: M5 receptor signaling pathway in a dopamine terminal.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for striatal microinjection of **ML375**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Behavioral and neural effects of intra-striatal infusion of anti-streptococcal antibodies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and neural effects of intra-striatal infusion of anti-streptococcal antibodies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ML375 in Striatal Microinjection Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193237#applying-ml375-in-striatal-microinjection-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)